molecular formula C16H14O B8250878 Dypnone

Dypnone

Cat. No.: B8250878
M. Wt: 222.28 g/mol
InChI Key: PLELHVCQAULGBH-UHFFFAOYSA-N
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Description

Dypnone is an organic compound known for its utility as an intermediate in the production of various industrial and consumer products. It is primarily synthesized through the self-condensation of acetophenone. This compound finds applications in the manufacture of sunscreen lotions, softening agents, plasticizers, and perfumery bases .

Scientific Research Applications

Dypnone is a valuable intermediate in various scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: Dypnone is conventionally synthesized by the self-condensation of acetophenone. This reaction can be catalyzed by various acids and bases. For instance, polyphosphoric acid in benzene or aluminium tert-butoxide in xylene and dioxane can be used as catalysts . The reaction typically involves heating the mixture to facilitate the condensation process.

Industrial Production Methods: In industrial settings, this compound can be produced using solid acid catalysts such as nano-crystalline sulfated zirconia. This method is advantageous due to its solvent-free nature and high selectivity for this compound. The reaction is carried out at elevated temperatures, around 170°C, and the catalyst can be reused multiple times with minimal loss in activity .

Chemical Reactions Analysis

Types of Reactions: Dypnone primarily undergoes condensation reactions. The self-condensation of acetophenone to form this compound is a classic example of an aldol condensation reaction. Additionally, this compound can participate in further cyclization reactions to form more complex aromatic compounds .

Common Reagents and Conditions:

    Acid Catalysts: Polyphosphoric acid, aluminium tert-butoxide, and various solid acid catalysts like zeolites and sulfated zirconia.

    Base Catalysts: Sodium ethoxide, calcium hydroxide, and aluminium bromide.

Major Products Formed: The primary product of the self-condensation of acetophenone is this compound. under certain conditions, secondary products such as phenyl naphthalene can also be formed through further cyclization .

Mechanism of Action

The mechanism of action of dypnone in chemical reactions involves its role as an intermediate in aldol condensation reactions. The molecular targets and pathways involved include the formation of carbon-carbon bonds through the nucleophilic addition of enolate ions to carbonyl groups. This process is facilitated by the presence of acid or base catalysts, which activate the carbonyl group and stabilize the enolate ion .

Comparison with Similar Compounds

Dypnone can be compared with other similar compounds such as:

    Benzylideneacetone: Another product of aldol condensation, but with different structural properties and applications.

    Chalcone: A related compound with a similar condensation reaction but used more extensively in the synthesis of flavonoids and other natural products.

Uniqueness of this compound: this compound’s uniqueness lies in its high selectivity and yield in the self-condensation of acetophenone, making it a preferred intermediate for various industrial applications. Its ability to form complex aromatic structures through further cyclization reactions also sets it apart from other similar compounds .

Properties

IUPAC Name

1,3-diphenylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLELHVCQAULGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870560
Record name 1,3-Diphenyl-2-buten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-45-4
Record name 1,3-Diphenyl-2-buten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dypnone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diphenyl-2-buten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DYPNONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X1835LFAQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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